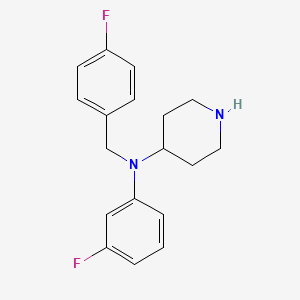
4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride: is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of indan, featuring methoxy groups at the 4 and 5 positions and an amine group at the 2 position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-one.
Reduction: The ketone group in 4,5-dimethoxy-2,3-dihydro-1H-inden-2-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process using an amine source and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically converting the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include nitro derivatives or other oxidized forms.
Reduction: Products include simpler amines or alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted derivatives.
科学研究应用
Chemistry:
Synthetic Intermediate: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in studies to understand the biological activity of indan derivatives and their potential therapeutic effects.
Medicine:
Drug Development: The compound is explored for its potential use in developing drugs for neurological disorders due to its structural similarity to known bioactive molecules.
Industry:
作用机制
The mechanism of action of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
相似化合物的比较
- 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
- Donepezil hydrochloride
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and type of functional groups, which can significantly affect their chemical and biological properties.
- Unique Properties: 4,5-Dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity compared to its analogs .
属性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-7-5-8(12)6-9(7)11(10)14-2;/h3-4,8H,5-6,12H2,1-2H3;1H |
InChI 键 |
YRJOTRQHIJCAQE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(CC(C2)N)C=C1)OC.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[(4-Chlorophenyl)sulfinyl]benzaldehyde](/img/structure/B8454832.png)



